molecular formula C10H13NO3 B2872071 Methyl 3-amino-5-ethoxybenzoate CAS No. 706792-04-3

Methyl 3-amino-5-ethoxybenzoate

Cat. No. B2872071
Key on ui cas rn: 706792-04-3
M. Wt: 195.218
InChI Key: UBCBLDVGUKBPKU-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

A mixture of 3-benzyloxycarbonylamino-5-ethoxy-benzoic acid methyl ester (D47) (15 g, 45.5 mmol, 1 equiv), 10% palladium on charcoal (50% wet, 1.5 g, 5% w/w) and NH4COOH (15 g, 455 mmol, 10 equiv) H2O (50 ml) and MeOH (200 ml) was stirred at 50° C. for 2 h. The mixture was cooled to room temperature and the catalyst was filtered off through a pad of celite. Most of the MeOH was removed in vacuo and the residue was partitioned between saturated aqueous NaHCO3 solution and AcOEt. The aqueous phase was re-extracted with AcOEt. The combined organic phases were dried over MgSO4 and concentrated in vacuo to give 3-amino-5-ethoxy-benzoic acid methyl ester (D49) (8.8 g, 99%) as a pale green solid which was used in the next step without further purification. [M+H]+=196.1, RT=2.49 min
Name
3-benzyloxycarbonylamino-5-ethoxy-benzoic acid methyl ester
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:24])[C:4]1[CH:9]=[C:8]([O:10][CH2:11][CH3:12])[CH:7]=[C:6]([NH:13]C(OCC2C=CC=CC=2)=O)[CH:5]=1.O>[Pd].CO>[CH3:1][O:2][C:3](=[O:24])[C:4]1[CH:9]=[C:8]([O:10][CH2:11][CH3:12])[CH:7]=[C:6]([NH2:13])[CH:5]=1

Inputs

Step One
Name
3-benzyloxycarbonylamino-5-ethoxy-benzoic acid methyl ester
Quantity
15 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OCC)NC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off through a pad of celite
CUSTOM
Type
CUSTOM
Details
Most of the MeOH was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between saturated aqueous NaHCO3 solution and AcOEt
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was re-extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)OCC)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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